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molecular formula C10H10BrN3O2S B8807386 6-Bromo-8-ethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one

6-Bromo-8-ethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one

Cat. No. B8807386
M. Wt: 316.18 g/mol
InChI Key: GSJLSDGTOLUZSO-UHFFFAOYSA-N
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Patent
US08372970B2

Procedure details

6-Bromo-8-ethyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one (4, 600 mg, 1.90 mmol) and 4-(4-methylpiperazino)aniline (363 mg, 1.90 mmol) were stirred at 120° C. for 3 h. The reaction mixture was purified by column chromatography using dichloromethane:methanol (100:3→100:5) to give the title compound (340 mg, 0.77 mmol, 40%) as a yellow solid. ESMS m/z 443 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 8.47 (s, 1H) 7.92 (s, 1H) 7.51 (d, J=8.8 Hz, 2H) 7.24 (br. s., 1H) 6.96 (d, J=8.8 Hz, 2H) 4.48 (q, J=7.0 Hz, 2H) 3.13-3.29 (m, 4H) 2.53-2.64 (m, 4H) 2.36 (s, 3H) 1.35 (t, J=7.0 Hz, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:14](=[O:15])[N:13]([CH2:16][CH3:17])[C:5]2[N:6]=[C:7](S(C)=O)[N:8]=[CH:9][C:4]=2[CH:3]=1.[CH3:18][N:19]1[CH2:24][CH2:23][N:22]([C:25]2[CH:31]=[CH:30][C:28]([NH2:29])=[CH:27][CH:26]=2)[CH2:21][CH2:20]1>>[Br:1][C:2]1[C:14](=[O:15])[N:13]([CH2:16][CH3:17])[C:5]2[N:6]=[C:7]([NH:29][C:28]3[CH:27]=[CH:26][C:25]([N:22]4[CH2:21][CH2:20][N:19]([CH3:18])[CH2:24][CH2:23]4)=[CH:31][CH:30]=3)[N:8]=[CH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=C2)S(=O)C)N(C1=O)CC
Name
Quantity
363 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=C(N=C2)NC2=CC=C(C=C2)N2CCN(CC2)C)N(C1=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.77 mmol
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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